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# Diisooctyl Adipate (CAS No. 1330-86-5): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Diisooctyl adipate	
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### Introduction

**Diisooctyl adipate** (DIOA), identified by CAS number 1330-86-5, is a diester of isooctyl alcohol and adipic acid.[1] It is a colorless to pale yellow, oily liquid primarily utilized as a plasticizer to enhance the flexibility and durability of various polymers, most notably polyvinyl chloride (PVC).[1] Its low volatility, good thermal stability, and resistance to hydrolysis make it a versatile component in a wide range of applications, including food packaging, medical devices, and cosmetics.[1][2] This technical guide provides an in-depth overview of the chemical and physical properties, synthesis and analytical methodologies, and safety and toxicity data for **diisooctyl adipate**.

# **Chemical and Physical Properties**

**Diisooctyl adipate** is characterized by the molecular formula C<sub>22</sub>H<sub>42</sub>O<sub>4</sub> and a molecular weight of approximately 370.57 g/mol .[3][4] A summary of its key physical and chemical properties is presented in Table 1.



Property	Value	Reference(s)
CAS Number	1330-86-5	[3]
Molecular Formula	C22H42O4	[3][4]
Molecular Weight	370.57 g/mol	[4]
Appearance	Clear, colorless to pale yellow liquid	
Melting Point	-70 °C	[5][6]
Boiling Point	205-220 °C at 4 Torr	[5][6]
Density	0.927 - 0.930 g/cm3 at 20 °C	[4][5]
Flash Point	196 - 210 °C	[7][6]
Water Solubility	0.0005452 mg/L at 25 °C (estimated)	[8]
Solubility	Soluble in alcohol	[8]

# Experimental Protocols Synthesis of Diisooctyl Adipate via Esterification

**Diisooctyl adipate** is commercially synthesized through the esterification of adipic acid with isooctanol in the presence of an acid catalyst.[1][6] A general laboratory-scale protocol is as follows:

#### Materials:

- Adipic acid
- Isooctyl alcohol
- Concentrated sulfuric acid or p-toluenesulfonic acid (catalyst)[1]
- Toluene (for azeotropic removal of water)



- 5% Sodium carbonate solution
- Deionized water
- Anhydrous sodium sulfate or magnesium sulfate (drying agent)

#### Procedure:

- Reaction Setup: In a reaction kettle equipped with a stirrer, thermometer, and a Dean-Stark apparatus, combine adipic acid, isooctyl alcohol (in a molar excess, e.g., 2.2:1 ratio to adipic acid), and the acid catalyst.[1][9]
- Esterification: Heat the mixture to boiling while stirring.[10] Water produced during the
  reaction is continuously removed by azeotropic distillation with toluene and collected in the
  Dean-Stark trap.[1] The reaction is monitored by measuring the acid value of the mixture,
  with the reaction considered complete when the acid value drops below a predetermined
  threshold.
- Neutralization: After cooling, the crude product is washed with a 5% sodium carbonate solution to neutralize the acidic catalyst and any unreacted adipic acid.[3]
- Washing: The organic layer is then washed with deionized water until neutral.[3]
- Dealcoholization and Drying: Excess isooctanol is removed by vacuum distillation.[3][10] The resulting organic layer is dried over an anhydrous drying agent like sodium sulfate.
- Purification: The final product is purified by vacuum distillation to yield high-purity diisooctyl adipate.[3]

# Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of **diisooctyl adipate**, particularly for migration studies from food contact materials.[2][11][12]

Instrumentation:



Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

Sample Preparation (from a polymer matrix):

- Comminution: The polymer sample is cut into small pieces to increase the surface area for extraction.[2]
- Solvent Extraction: A known weight of the sample is extracted with a suitable solvent mixture, such as 1:1 (v/v) dichloromethane and methanol, often aided by vortexing and ultrasonication.[2]
- Isolation: The polymer residue is separated by centrifugation.
- Concentration and Reconstitution: The solvent is evaporated, and the residue is reconstituted in a known volume of a solvent suitable for GC injection, such as n-hexane.[2]
- Filtration: The reconstituted sample is filtered through a syringe filter before injection into the GC-MS system.[2]

GC-MS Conditions (Typical):

- Column: A non-polar or medium-polarity capillary column is typically used.
- Injector Temperature: Set to ensure efficient volatilization of the analyte.
- Oven Temperature Program: A temperature gradient is programmed to separate diisooctyl adipate from other components in the sample.
- Carrier Gas: Helium is commonly used.
- MS Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

## **Spectroscopic Data**

Spectroscopic techniques are crucial for the structural elucidation and identification of **diisooctyl adipate**.



### <sup>1</sup>H-NMR Spectroscopy

The <sup>1</sup>H-NMR spectrum of **diisooctyl adipate**, a structurally similar compound, shows characteristic signals for the different proton environments in the molecule.[6] For **diisooctyl adipate**, the expected chemical shifts would be similar to those of other adipate esters, with signals corresponding to the methylene protons of the adipate backbone and the protons of the isooctyl chains.[6]

## Infrared (IR) Spectroscopy

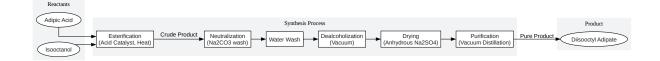
The IR spectrum of **diisooctyl adipate** exhibits characteristic absorption bands. A strong absorption peak corresponding to the C=O stretching vibration of the ester group is typically observed around 1730 cm<sup>-1</sup>. Other significant peaks include those for C-O stretching and C-H stretching and bending vibrations.[6]

## Safety and Toxicology

**Diisooctyl adipate** is generally considered to have low acute and chronic toxicity.[5] However, it may cause mild eye and skin irritation upon direct contact.[7][13][14] The substance is not classified as hazardous according to GHS criteria in many reports.[5][13] Long-term exposure to high concentrations has been noted to potentially affect the liver in animal studies.[14]

Environmentally, **diisooctyl adipate** is considered very toxic to aquatic organisms, and its release into the environment should be avoided.[7] It has a moderate potential for bioconcentration in aquatic organisms.[5]

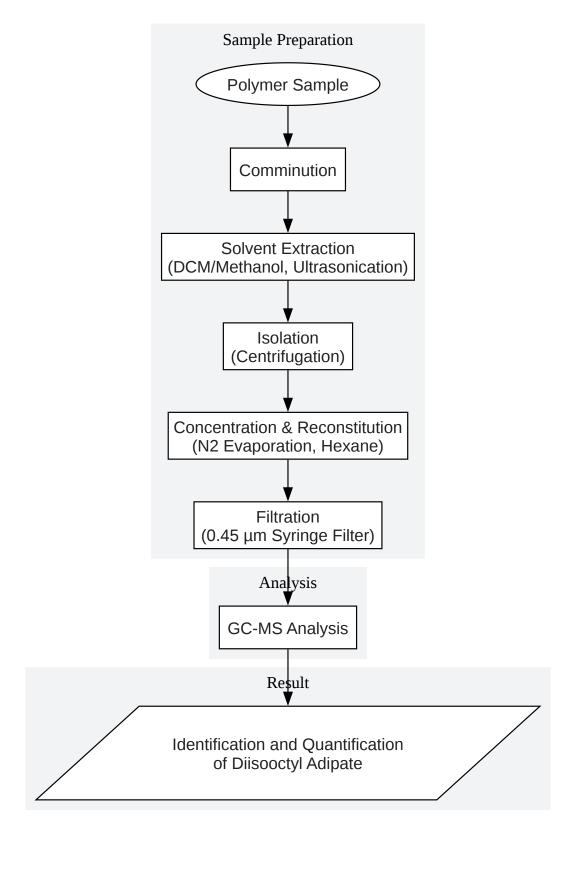
### **Visualizations**





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Caption: Synthesis workflow for diisooctyl adipate.





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Caption: Analytical workflow for the determination of **diisooctyl adipate**.

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